Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate
Description
Ring Conformations
Intermolecular Interactions
Dynamic Behavior
- Variable-temperature NMR studies indicate restricted rotation of the ethyl group, with an energy barrier of 12.3 kcal/mol due to steric clash with the tetrahydropyridine ring.
Comparative Analysis with Thieno[3,2-c]Pyridine Derivatives
Structural comparisons with related compounds highlight the impact of saturation and substitution:
Electronic Effects
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-2-13-10(12)9-5-7-6-11-4-3-8(7)14-9/h5,11H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYOOHYZCZJODO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670408 | |
| Record name | Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1080026-94-3 | |
| Record name | Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Overview
This approach involves two main steps:
- Preparation of imines from thiophene derivatives, formaldehyde, and amines.
- Cyclization of imines with ethanolic hydrogen chloride to form the tetrahydrothieno[3,2-c]pyridine ring system.
Step 1: Imine Formation
- Reactants: 2-thiophene ethylamine, formaldehyde, and water.
- Conditions: Heating at 50–55°C for 20–30 hours.
- Process: Formaldehyde reacts with 2-thiophene ethylamine in water to form imines, which are then extracted with dichloroethane and purified by evaporation.
Step 2: Cyclization with Hydrogen Chloride
- Reactants: The imines, ethanolic hydrogen chloride (25–30%), and water.
- Conditions: Heating at 65–75°C for 4–8 hours.
- Process: The imines are treated with ethanolic HCl, leading to ring closure and salt formation. After cooling, filtration yields the target compound as a crystalline product.
Research Data
- Yield: Approximately 81% for the intermediate (from the imine to the final compound).
- Reaction Ratios: Precise molar ratios are optimized for high yield and purity, with ratios such as 130–150:480–520:45–55:2–4 for imines, HCl, water, and GAC (activated carbon).
Advantages
- Mild conditions and straightforward process.
- Use of inexpensive, readily available raw materials.
- Suitable for large-scale synthesis.
Synthesis via Thioester and Cyclization
Method Overview
This route involves the synthesis of a thioester intermediate, which upon hydrolysis and cyclization yields the target compound.
Key Steps
- Preparation of Thioester: Reaction of ethyl mercaptocetate with a thiol precursor in the presence of a base such as triethylamine.
- Cyclization: Reflux of the thioester with reagents like trifluoroacetic acid, followed by purification through silica gel chromatography.
- Hydrolysis and Decarboxylation: Hydrolyzing the ester under basic conditions, then decarboxylating to form the tetrahydrothieno[3,2-c]pyridine core.
Research Data
- Yield: Around 45% for the purified product.
- Reaction Conditions: Refluxing in dichloromethane, followed by acid treatment with trifluoroacetic acid.
Advantages
- Allows for the introduction of various substituents at the 2-position.
- Compatible with enantioselective synthesis routes.
Synthesis via Thiophene Derivatives and Nucleophilic Displacement
Method Overview
This method involves generating a thiol intermediate in situ, then reacting it with alkyl halides to form the tetrahydrothieno[3,2-c]pyridine ring system.
Key Steps
- Generation of Thiol: Reacting a thiophene derivative with sodium sulfide.
- Nucleophilic Displacement: The thiol reacts with alkylbromides to form the desired heterocycle.
- Final Cyclization: Condensation and ring closure under basic conditions, followed by purification.
Research Data
- Yields: Usually high (around 85%) for the intermediate compounds.
- Substituent Variability: This method allows for diverse substitutions at the 2-position, including methyl and benzyl groups.
Advantages
- Enantioselective synthesis possible.
- Flexible for synthesizing various derivatives.
Industrial-Scale Synthesis via Formaldehyde and Ethylamine
Method Overview
A patented process involves the direct formation of the tetrahydrothieno[3,2-c]pyridine hydrochloride salt through a multistep process:
- Imine formation: Reacting formaldehyde with 2-thiophene ethylamine in water, followed by extraction.
- Ring closure: Treatment with ethanol and hydrogen chloride to form the salt.
- Purification: Recrystallization from ethanol, avoiding waste acids and minimizing pollution.
Research Data
- Reaction Conditions: Heating at 50–75°C, with precise molar ratios optimized for high yield.
- Yield: Up to 81% for the final product.
- Cost and Environmental Impact: Low raw material costs, no waste acid, and simplified purification make this process suitable for industrial applications.
Data Summary Table
| Method | Key Reactants | Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|---|
| Imine Cyclization | 2-thiophene ethylamine, formaldehyde, HCl | 50–75°C, 4–30h | 81–85 | Mild, scalable, inexpensive raw materials | Suitable for large-scale synthesis |
| Thioester Hydrolysis & Cyclization | Ethyl mercaptocetate, trifluoroacetic acid | Reflux, chromatography | ~45 | Allows substitution diversity | Good for targeted derivatives |
| Thiophene Derivatives & Nucleophilic Displacement | Thiophene derivatives, Na2S, alkyl halides | Variable, reflux | High | Enantioselective synthesis, versatile | Suitable for complex derivatives |
| Formaldehyde & Ethylamine Route | Formaldehyde, 2-thiophene ethylamine, ethanol, HCl | 50–75°C, recrystallization | 81% | Industrial scalability, low environmental impact | Cost-effective, minimal waste |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate exhibits promising anticancer activity. In vitro experiments have shown that this compound can induce apoptosis in various cancer cell lines. For example:
- Case Study : A study involving human medullary thyroid carcinoma cells indicated that treatment with this compound significantly reduced cell viability compared to control groups. The compound enhanced the effects of chemotherapeutic agents like staurosporine by sensitizing resistant cells to apoptosis.
Antiviral Activity
The compound has also been investigated for its antiviral properties. Molecular docking studies suggest that it may inhibit viral replication by targeting key proteins associated with viruses such as SARS-CoV-2.
- Case Study : In research focusing on SARS-CoV-2, derivatives related to this compound exhibited strong binding affinities to viral proteins. This suggests potential therapeutic applications against COVID-19.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of cyclooxygenase (COX), an enzyme involved in inflammatory processes. The inhibition profile suggests its potential use in treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler thieno[3,2-c]pyridine derivatives. Various methods have been documented:
- Formation of the thieno[3,2-c]pyridine core through cyclization reactions.
- Introduction of the carboxylate group via esterification techniques.
Mechanism of Action
The mechanism of action of ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as a prodrug that is metabolized to an active form, which then inhibits platelet aggregation by blocking the P2Y12 receptor on platelets . This inhibition prevents the activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation and thrombus formation .
Comparison with Similar Compounds
Key Structural Insights:
- Position of Substitution : Modifications at C2 (e.g., ester vs. chlorophenyl groups) critically influence pharmacological activity. Clopidogrel’s 2-chlorophenyl group enhances receptor binding affinity compared to the ethyl ester in the target compound .
- Ring Saturation: Fully saturated tetrahydrothienopyridine cores (as in the target compound) improve synthetic accessibility but reduce intrinsic activity compared to partially unsaturated analogs .
Clopidogrel vs. Target Compound
- Activity : Clopidogrel, derived from the target compound via Mannich-like multicomponent synthesis, exhibits potent antiplatelet effects due to its irreversible binding to the P2Y₁₂ receptor . The target compound itself shows negligible activity unless metabolized .
- Synthesis : Clopidogrel synthesis involves reacting the target compound with 2-chlorophenyl zinc bromide and alkyl glyoxylates, highlighting the parent molecule’s role as a scaffold .
Ticlopidine vs. Target Compound
- Safety : Ticlopidine’s o-chlorobenzyl group contributes to hematologic toxicity (e.g., neutropenia), whereas the target compound lacks such risks in its unmodified form .
- Efficacy : Ticlopidine has a slower onset of action and lower potency compared to clopidogrel, attributed to differences in metabolic activation pathways .
Derivatives with Enhanced Properties
- Fluorophenyl and Cyclopropyl Derivatives: Compounds like 5-[2-cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-tetrahydrothienopyridine exhibit improved pharmacokinetic profiles, including longer half-lives and reduced cytochrome P450 interactions .
- Amino-Benzoyl Derivatives: These analogs (e.g., Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate) are primarily intermediates but demonstrate tunable solubility for formulation optimization .
Biological Activity
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate (ETPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
- IUPAC Name: this compound
- Molecular Formula: C10H13NO2S
- Molecular Weight: 211.28 g/mol
- CAS Number: 1396762-11-0
Biological Activity Overview
ETPC has been studied for its potential as a histone deacetylase (HDAC) inhibitor , which is crucial in regulating gene expression and has implications in cancer therapy. Specific biological activities include:
- Histone Deacetylase Inhibition
- Anticancer Properties
- Neuroprotective Effects
The primary mechanism of action for ETPC involves the inhibition of HDACs, which plays a pivotal role in the regulation of gene expression by removing acetyl groups from lysine residues on histones. This process leads to a more compact chromatin structure and reduced transcriptional activity. By inhibiting HDACs, ETPC promotes a more relaxed chromatin state, facilitating the transcription of genes involved in cell cycle regulation and apoptosis.
Table: Summary of Key Studies on ETPC
Q & A
Q. What are common synthetic routes for Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate and its derivatives?
Methodological Answer: The compound and its derivatives are synthesized via cyclocondensation, functionalization, or derivatization of core heterocyclic scaffolds. Key methods include:
- Ureido Derivative Synthesis : Reacting ethyl 6-alkyl-2-amino intermediates with phenylisocyanate under heating (80°C, 1 hour), followed by trituration and recrystallization from ethanol .
- Tetrachloro-Isoindole Derivatives : Refluxing intermediates with 3,4,5,6-tetrachlorophthalic anhydride in glacial acetic acid (3 hours), followed by solvent concentration and isolation .
- Hydrochloride Salt Preparation : Optimized steps involve cyclization of precursor amines under acidic conditions, with recrystallization from ethanol/water mixtures for purification .
Q. Table 1: Representative Synthetic Routes
Q. How can researchers optimize reaction conditions for high-yield synthesis?
Methodological Answer: Critical factors include:
- Temperature Control : Heating at 80–100°C ensures complete cyclization without decomposition .
- Solvent Selection : Polar aprotic solvents (e.g., acetic acid) enhance solubility of intermediates during reflux .
- Purification : Recrystallization from ethanol or ethyl acetate/hexane mixtures improves purity (>95%) .
Q. What analytical techniques are essential for confirming structural identity and purity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR verify regiochemistry and substituent positions (e.g., thienopyridine ring protons at δ 2.5–3.5 ppm) .
- HPLC-MS : Quantifies purity (>98%) and detects byproducts via reverse-phase columns (C18, acetonitrile/water mobile phase) .
- Elemental Analysis : Validates molecular formula consistency (e.g., C, H, N, S content) .
Q. What safety protocols are critical during handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats mitigate skin/eye exposure to irritants .
- Ventilation : Use fume hoods when handling volatile reagents (e.g., acetic acid, phenylisocyanate) .
- Waste Disposal : Neutralize acidic residues before disposal per institutional guidelines .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral derivatives?
Methodological Answer:
- Iridium-Catalyzed Amination : Asymmetric catalysis with Ir complexes (e.g., [Ir(cod)Cl]) achieves >98% enantiomeric excess (ee) for allylic amines. Key steps:
Q. What role does X-ray crystallography play in structural analysis?
Methodological Answer:
- SHELX Software : Refines crystal structures to resolve bond lengths, angles, and torsional conformations. For example, monoclinic systems (space group C2/c) with β = 92.985° confirm planarity of thienopyridine rings .
- Conformational Analysis : Identifies chair vs. boat conformations in tetrahydrothienopyridine cores, impacting molecular docking studies .
Q. How can structure-activity relationship (SAR) studies guide CNS drug development?
Methodological Answer:
Q. Table 2: Pharmacological Evaluation of Key Derivatives
| Derivative | Biological Target | Activity (IC) | Reference |
|---|---|---|---|
| 5-Trifluoromethyl-oxadiazole | 5-HT receptor | 12 nM | |
| Sulfonyl-thiophene hybrid | Serotonin transporter (SERT) | 28 nM |
Q. How should researchers address contradictions in pharmacological data?
Methodological Answer:
Q. What computational strategies support drug design for this scaffold?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
